molecular formula C12H10FNO2S B8779817 4-((4-Fluorophenyl)sulfonyl)aniline CAS No. 312-35-6

4-((4-Fluorophenyl)sulfonyl)aniline

Cat. No.: B8779817
CAS No.: 312-35-6
M. Wt: 251.28 g/mol
InChI Key: YKLGSFACDTUTPG-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)sulfonyl)aniline is a sulfonamide derivative characterized by a sulfonyl group bridging a 4-fluorophenyl ring and an aniline moiety. This compound is of interest in medicinal chemistry due to the electron-withdrawing properties of the sulfonyl and fluorine groups, which influence reactivity and biological interactions.

Properties

CAS No.

312-35-6

Molecular Formula

C12H10FNO2S

Molecular Weight

251.28 g/mol

IUPAC Name

4-(4-fluorophenyl)sulfonylaniline

InChI

InChI=1S/C12H10FNO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,14H2

InChI Key

YKLGSFACDTUTPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The sulfonyl group in 4-((4-Fluorophenyl)sulfonyl)aniline can be modified with diverse substituents, leading to compounds with distinct physicochemical and biological profiles:

Compound Name Substituent on Sulfonyl Group Molecular Formula Molecular Weight Key Structural Features
4-((4-Fluorophenyl)sulfonyl)aniline 4-Fluorophenyl C₁₂H₁₀FNO₂S 267.28 (calc.) Fluorine enhances electronegativity
4-((4-Chlorophenyl)sulfonyl)aniline 4-Chlorophenyl C₁₂H₁₀ClNO₂S 267.73 Chlorine increases steric bulk
4-((4-BENZYLPIPERIDIN-1-YL)sulfonyl)aniline 4-Benzylpiperidine C₁₈H₂₂N₂O₂S 330.40 Bulky substituent reduces solubility
4-((tetrahydro-2H-pyran-4-yl)sulfonyl)aniline Tetrahydropyran C₁₁H₁₅NO₃S 257.31 Oxygen in ring enhances polarity
Dapsone (4,4′-sulfonyldianiline) Second aniline group C₁₂H₁₂N₂O₂S 248.30 Symmetric structure, antimicrobial activity

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Cl) increase the sulfonyl group's polarity, enhancing hydrogen-bonding capacity .
  • Bulky substituents (e.g., benzylpiperidine) reduce solubility but may improve target binding specificity .
  • Heterocyclic groups (e.g., tetrahydropyran) introduce additional hydrogen-bonding sites, influencing pharmacokinetics .

Key Observations :

  • High yields (e.g., 98%) are achievable with simple amines under mild conditions .
  • Reductive methods (e.g., Raney nickel) are efficient for nitro-to-amine conversions .
  • Steric hindrance from bulky groups (e.g., 4,4-dimethylpiperidine) can drastically reduce yields in subsequent reactions .

Physicochemical Properties

Data from NMR, MS, and melting points highlight substituent-driven variations:

Compound Melting Point (°C) ¹H-NMR Shifts (δ, ppm) MS (m/z) [M+H]+
4-((4-Fluorophenyl)sulfonyl)aniline Not reported Not available Not reported
4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)aniline Not specified 7.81–7.77 (m, 2H), 6.66–6.57 (m, 4H) 351.11
4-((4-Chlorophenyl)sulfonyl)aniline Not reported Not available 267.73 (calc.)
Dapsone 175–181 6.8–7.5 (aromatic protons) 249.10

Key Observations :

  • Aromatic proton shifts in NMR correlate with electron-withdrawing effects (e.g., fluorine deshields adjacent protons) .
  • Mass spectrometry confirms molecular ion peaks, critical for structural validation .

Key Observations :

  • Fluorine and sulfonyl groups synergistically enhance bioactivity by improving membrane permeability and target affinity .
  • Steric bulk (e.g., benzylpiperidine) may limit bioavailability but improve selectivity for specific enzymes .

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